1,2-Bis(chloromethyl)-4-methylbenzene
Overview
Description
1,2-Bis(chloromethyl)-4-methylbenzene, also known as α,α’-Dichloro-o-xylene, is an organic compound with the molecular formula C9H10Cl2. It is a derivative of xylene, where two chlorine atoms are substituted at the 1 and 2 positions of the benzene ring, and a methyl group is attached at the 4 position. This compound is used in various chemical synthesis processes and has applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(chloromethyl)-4-methylbenzene can be synthesized through the chloromethylation of 4-methyltoluene (p-xylene). The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
C8H10+2CH2O+2HCl→C9H10Cl2+2H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(chloromethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 1,2-bis(hydroxymethyl)-4-methylbenzene.
Oxidation: Formation of 1,2-bis(chloromethyl)-4-carboxybenzene.
Reduction: Formation of 1,2-dimethyl-4-methylbenzene.
Scientific Research Applications
1,2-Bis(chloromethyl)-4-methylbenzene is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(chloromethyl)-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The methyl group can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chloromethyl)benzene: Lacks the methyl group at the 4 position.
1,4-Bis(chloromethyl)benzene: Chlorine atoms are substituted at the 1 and 4 positions.
1,2-Dichlorobenzene: Lacks the methyl group and has chlorine atoms at the 1 and 2 positions.
Uniqueness
1,2-Bis(chloromethyl)-4-methylbenzene is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring. This structural feature allows it to undergo a diverse range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1,2-bis(chloromethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDNYZRXYYFVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335283 | |
Record name | 1,2-bis(chloromethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2735-06-0 | |
Record name | 1,2-bis(chloromethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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